3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Various substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which can inhibit insulin release . This activity is similar to that of its pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-benzothiadiazine 1,1-dioxides such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents . Additionally, phthalazinone derivatives like hydralazine and olaparib share structural similarities and therapeutic applications .
Uniqueness
What sets 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide apart is its unique combination of pharmacological activities and its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXNFKXCQNXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NC2=CC=CC=C2S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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